molecular formula C11H11N3O B2788213 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde CAS No. 866009-57-6

2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2788213
CAS No.: 866009-57-6
M. Wt: 201.229
InChI Key: JPYCLHWCISUGAX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that includes a pyrazine ring and a pyrrole ring

Safety and Hazards

The safety, risk, and hazard information for “2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde” is not provided in the available resources . For detailed safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,5-dimethylpyrrole with pyrazine-2-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyrazine ring, making it less versatile in certain applications.

    2-Pyrazinyl-1H-pyrrole-3-carbaldehyde: Does not have the dimethyl groups, which can affect its reactivity and properties.

Uniqueness

2,5-Dimethyl-1-(2-pyrazinyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the pyrazine and pyrrole rings, along with the dimethyl groups. This combination of structural features provides the compound with distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-5-10(7-15)9(2)14(8)11-6-12-3-4-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYCLHWCISUGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CN=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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